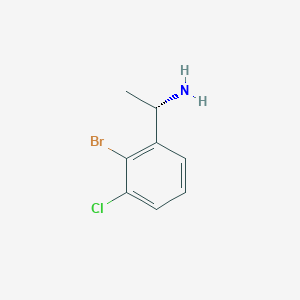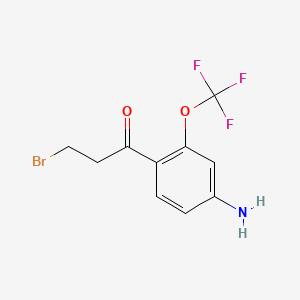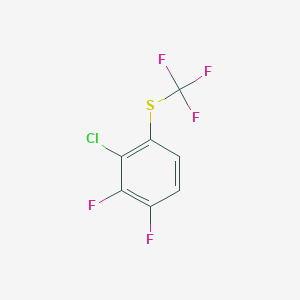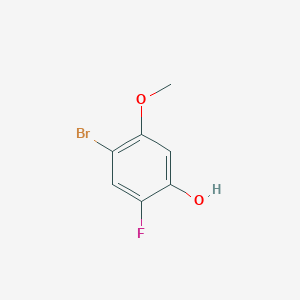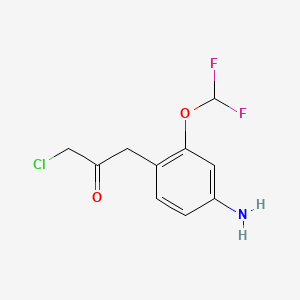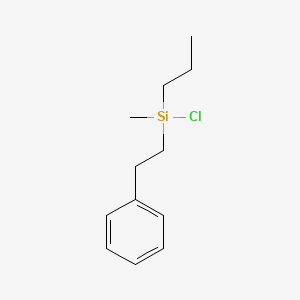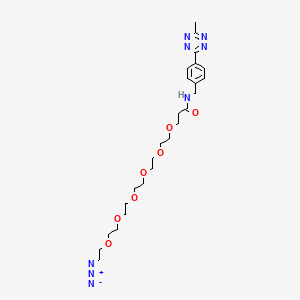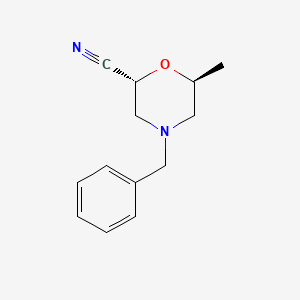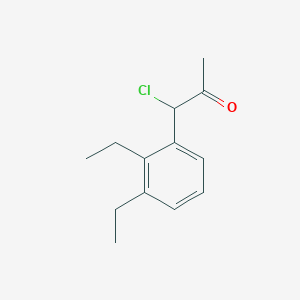
1-Chloro-1-(2,3-diethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2,3-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . This compound is characterized by the presence of a chloro group and a diethylphenyl group attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2,3-diethylphenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reagents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(2,3-diethylphenyl)propan-2-ol.
Oxidation: Formation of 1-(2,3-diethylphenyl)propanoic acid.
Applications De Recherche Scientifique
1-Chloro-1-(2,3-diethylphenyl)propan-2-one has several applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2,3-diethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 1-Chloro-1-(2,3-dimethylphenyl)propan-2-one
- 1-Chloro-1-(2,3-diphenyl)propan-2-one
- 1-Chloro-1-(2,3-diisopropylphenyl)propan-2-one
Comparison: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one is unique due to the presence of ethyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its dimethyl and diphenyl analogs, the diethyl derivative may exhibit different steric and electronic properties, leading to variations in its chemical behavior and biological activity .
Propriétés
Formule moléculaire |
C13H17ClO |
|---|---|
Poids moléculaire |
224.72 g/mol |
Nom IUPAC |
1-chloro-1-(2,3-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-7-6-8-12(11(10)5-2)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
Clé InChI |
YVCUDWPQFNBNPO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((3aR,5S,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B14035016.png)


![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)
